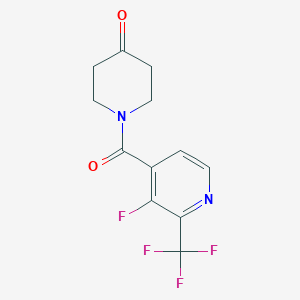
1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one
Cat. No. B8482906
M. Wt: 290.21 g/mol
InChI Key: NAFRKOXCAGGJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987443B2
Procedure details


To a 0.5-L flask equipped with a nitrogen inlet, a thermocouple, an additional funnel, and a mechanical stirrer were added 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride salt (6, 20 g, 56.78 mmol), dichloromethane (200 mL) and triethylamine (TEA, 16.62 mL, 119.2 mmol, 2.1 equiv) at ambient temperature. The mixture was stirred at ambient temperature for 30 minutes before 1-(3-fluoro-2-(trifluoromethyl)-isonicotinoyl)piperidin-4-one (7, 17.15 g, 57.91 mmol, 1.02 equiv) was added to the mixture. The mixture was then treated with sodium triacetoxyborohydride (25.34 g, 113.6 mmol, 2.0 equiv) in 5 minutes at ambient temperature (below 26° C.). The resulting reaction mixture was stirred at ambient temperature for 2 hours. After the reaction was complete as monitored by HPLC, the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL). The two phases were separated and the aqueous phase was extracted with methylene chloride (200 mL). The combined organic phase was washed with 4% brine (100 mL) followed by solvent switch of methylene chloride to acetone by distillation. The resulting solution of the desired crude product (8) in acetone was directly used for the subsequent adipate salt formation. A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution) to afford the analytically pure 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (8 free base) as an off-white solid. For 8: 1H NMR (400 MHz, DMSO-d6) δ 12.17 (d, J=2.8 Hz, 1H), 8.85 (s, 1H), 8.70 (m, 2H), 8.45 (s, 1H), 7.93 (t, J=4.7 Hz, 1H), 7.63 (dd, J=3.6, 2.3 Hz, 1H), 7.09 (dd, J=3.6, 1.7 Hz, 1H), 4.10 (m, 1H), 3.78 (d, J=7.9 Hz, 2H), 3.61 (t, J=7.9 Hz, 1H), 3.58 (s, 2H), 3.46 (m, 1H), 3.28 (t, J=10.5 Hz, 1H), 3.09 (ddd, J=13.2, 9.5, 3.1 Hz, 1H), 2.58 (m, 1H), 1.83-1.75 (m, 1H), 1.70-1.63 (m, 1H), 1.35-1.21 (m, 2H) ppm; 13C NMR (101 MHz, DMSO-d6) δ 160.28, (153.51, 150.86), 152.20, 150.94, 149.62, (146.30, 146.25), 139.48, (134.78, 134.61), (135.04, 134.92, 134.72, 134.60, 134.38, 134.26, 134.03, 133.92), 129.22, 127.62, 126.84, 121.99, 122.04, (124.77, 122.02, 119.19, 116.52), 117.39, 113.00, 99.99, 61.47, 60.49, 57.05, 44.23, 28.62, 27.88, 27.19 ppm; C26H23F4N9O (MW, 553.51), LCMS (EI) m/e 554.1 (M++H).
Quantity
20 g
Type
reactant
Reaction Step One



Quantity
17.15 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][NH:19][CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1.C(N(CC)CC)C.[F:31][C:32]1[C:46]([C:47]([F:50])([F:49])[F:48])=[N:45][CH:44]=[CH:43][C:33]=1[C:34]([N:36]1[CH2:41][CH2:40][C:39](=O)[CH2:38][CH2:37]1)=[O:35].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[N:3]1[C:8]2[NH:9][CH:10]=[CH:11][C:7]=2[C:6]([C:12]2[CH:13]=[N:14][N:15]([C:17]3([CH2:21][C:22]#[N:23])[CH2:20][N:19]([CH:39]4[CH2:40][CH2:41][N:36]([C:34](=[O:35])[C:33]5[CH:43]=[CH:44][N:45]=[C:46]([C:47]([F:50])([F:49])[F:48])[C:32]=5[F:31])[CH2:37][CH2:38]4)[CH2:18]3)[CH:16]=2)=[N:5][CH:4]=1 |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CNC2)CC#N
|
|
Name
|
|
|
Quantity
|
16.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
17.15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)N2CCC(CC2)=O)C=CN=C1C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
25.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 0.5-L flask equipped with a nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was quenched with saturated NaHCO3 aqueous solution (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with 4% brine (100 mL)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by solvent switch of methylene chloride to acetone by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small portion of solution was purified by column chromatography (SiO2, 0-10% of MeOH in EtOAc gradient elution)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C2CCN(CC2)C(C2=C(C(=NC=C2)C(F)(F)F)F)=O)CC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
